3-Isopropylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

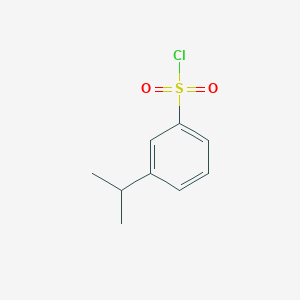

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRVVPYKFLHAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561839 | |

| Record name | 3-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71530-58-0 | |

| Record name | 3-(1-Methylethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71530-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Isopropylbenzenesulfonyl chloride. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.

Core Physical and Chemical Properties

This compound, with the CAS number 71530-58-0, is a chemical compound utilized in organic synthesis. It is characterized as a colorless to off-white or slightly yellow liquid or solid.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClO₂S | [1][2][3][4][5] |

| Molecular Weight | 218.70 g/mol | [1][2][3][4][5] |

| Density | ~1.2 g/cm³ to 1.241 g/cm³ | [1][2] |

| Boiling Point | 290 °C at 760 mmHg | [1][2] |

| Flash Point | 129.2 °C | [1] |

| Refractive Index | 1.528 | [1] |

| Appearance | Colorless liquid or off-white to slight yellow solid | [1] |

| LogP | 3.81830 | [1] |

| Topological Polar Surface Area | 42.52 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in public literature. However, standard analytical methods are employed for such characterizations.

General Methodologies:

-

Density: The density of liquid this compound is typically determined using a pycnometer or a digital density meter. For solids, gas pycnometry can be employed.

-

Boiling Point: The boiling point is determined by distillation. The temperature at which the liquid boils under a specific pressure (usually atmospheric pressure) is recorded. For high-boiling-point compounds, vacuum distillation is often used to prevent decomposition.

-

Melting Point: For solid forms of the compound, the melting point is determined using a melting point apparatus, where the temperature range over which the solid transitions to a liquid is observed.

-

Flash Point: The flash point is determined using a flash point tester (e.g., Pensky-Martens closed-cup tester). This is the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.

-

Refractive Index: The refractive index of the liquid is measured using a refractometer, which determines the extent to which light is bent when passing through the substance.

Synthesis Pathway

This compound can be synthesized from cumene. The following diagram illustrates a general synthesis pathway.

Caption: General synthesis of this compound from cumene.

Logical Relationships in Chemical Analysis

This compound, like other sulfonyl chlorides, is a key reagent in the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. The differing reactivity and solubility of the resulting sulfonamides provide a basis for this qualitative analysis.

The workflow for the Hinsberg test is depicted below.

Caption: Workflow of the Hinsberg test for amine classification.

References

An In-depth Technical Guide to 3-Isopropylbenzenesulfonyl Chloride (CAS: 71530-58-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzenesulfonyl chloride, with the CAS number 71530-58-0, is an organic compound that serves as a crucial intermediate in various synthetic chemical processes. Its structure, featuring a reactive sulfonyl chloride group and an isopropyl substituent on the benzene ring, makes it a versatile building block, particularly in the development of novel sulfonamide derivatives for potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, with a focus on experimental details and data relevant to researchers in the field of drug discovery and development.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

| Property | Value | Reference |

| CAS Number | 71530-58-0 | [1] |

| Molecular Formula | C₉H₁₁ClO₂S | [1][2] |

| Molecular Weight | 218.70 g/mol | [1][2] |

| Appearance | Colorless liquid or off-white to slight yellow solid | [1] |

| Boiling Point | 290 °C at 760 mmHg | [1] |

| Density | 1.241 g/cm³ | [3] |

| Flash Point | 129.2 °C | [1] |

| Refractive Index | 1.528 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorosulfonation of cumene (isopropylbenzene).[2] This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an aromatic ring.

Experimental Protocol: Chlorosulfonation of Cumene[2]

Materials:

-

Cumene (Isopropylbenzene)

-

Chlorosulfonic acid

-

Ice

-

Water

-

Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a means to control the temperature (e.g., an ice bath), add cumene.

-

Slowly add chlorosulfonic acid dropwise to the stirred cumene, maintaining a controlled temperature. The reaction is exothermic and releases hydrogen chloride gas, so it should be performed in a well-ventilated fume hood. A patent for a similar process suggests a reaction temperature between 5°C and 45°C.

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the reaction goes to completion. The referenced literature indicates a reaction time of 1.5 hours at 75°C.[2]

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Separate the organic layer. If necessary, extract the aqueous layer with a suitable organic solvent to maximize product recovery.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Yield: A patent for the synthesis of the isomeric 4-isopropylbenzenesulfonyl chloride reports yields of 95-100% using a modified procedure with an inorganic salt catalyst.[4] While specific yield data for the 3-isomer from the primary literature source is not readily available, it is expected to be in a similar range under optimized conditions.

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of 3-Isopropylbenzenesulfonyl Chloride from Cumene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-isopropylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical manufacturing, starting from cumene (isopropylbenzene). This document details the underlying chemical principles, experimental protocols, and quantitative data associated with the chlorosulfonation of cumene, with a specific focus on the formation of the meta-isomer.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of sulfonamides and other sulfur-containing compounds with potential biological activity. The synthesis route starting from the readily available petrochemical, cumene, is an important industrial process. The core of this synthesis is the electrophilic aromatic substitution reaction of cumene with chlorosulfonic acid. The directing effects of the isopropyl group, which is an ortho-, para-director, and the reaction conditions play a crucial role in the isomeric distribution of the final product. While the para-isomer is typically the major product, specific conditions can be employed to favor the formation of the meta-isomer.

Reaction Mechanism and Isomer Distribution

The synthesis of isopropylbenzenesulfonyl chloride proceeds via a chlorosulfonation reaction, which is a type of electrophilic aromatic substitution. In this reaction, chlorosulfonic acid acts as the source of the electrophile. The reaction mechanism can be summarized as follows:

-

Formation of the Electrophile : Two molecules of chlorosulfonic acid can react to generate the highly electrophilic sulfur dioxide cation radical (SO₂Cl⁺).

-

Electrophilic Attack : The aromatic ring of cumene attacks the SO₂Cl⁺ electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

-

Re-aromatization : A base (such as the chloride ion or another molecule of chlorosulfonic acid) removes a proton from the carbon atom bearing the sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product.

The isopropyl group is a moderately activating, ortho-, para-directing group due to hyperconjugation and inductive effects. Therefore, the chlorosulfonation of cumene typically yields a mixture of 2-isopropylbenzenesulfonyl chloride (ortho) and 4-isopropylbenzenesulfonyl chloride (para) as the major products. However, the formation of the this compound (meta) isomer is possible and its proportion can be influenced by reaction conditions such as temperature and reaction time. Based on referenced literature, specific conditions have been identified to favor the formation of the meta isomer.[1]

References

Spectroscopic Profile of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Isopropylbenzenesulfonyl Chloride (CAS No. 71530-58-0), a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format and outlining the general experimental protocols for these analytical techniques. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely available in publicly accessible databases, predicted spectral information serves as a valuable reference for analytical purposes. The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and characteristic Infrared absorption frequencies.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH(CH₃)₂ | 3.0 - 3.2 | Septet | ~7.0 | 1H |

| CH₃ | 1.2 - 1.3 | Doublet | ~7.0 | 6H |

| Aromatic H | 7.5 - 8.0 | Multiplet | - | 4H |

Disclaimer: These are predicted values and may differ from experimental results. The aromatic region will exhibit a complex splitting pattern dependent on the substitution on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-SO₂Cl | 145 - 150 |

| C-CH(CH₃)₂ | 150 - 155 |

| Aromatic CH | 125 - 135 |

| CH(CH₃)₂ | 34 - 38 |

| CH₃ | 23 - 25 |

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Characteristic Infrared (IR) Absorption Bands for Sulfonyl Chlorides

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Bond Vibration |

| S=O | 1370 - 1410 | Asymmetric Stretch |

| S=O | 1166 - 1204 | Symmetric Stretch |

| C-H (alkane) | 2800 - 3000 | Stretch |

| C=C (aromatic) | 1450 - 1600 | Stretch |

| S-Cl | 550 - 650 | Stretch |

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR and IR spectra of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Volumetric flask

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

The height of the solution in the tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient number of scans (typically 8-16) should be collected to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone or other suitable volatile solvent for cleaning

Procedure:

-

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of a volatile solvent like acetone and allow them to dry completely.

-

Using a clean Pasteur pipette, place one or two drops of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid applying excessive pressure, which could damage the plates.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed frequencies (in cm⁻¹) with known functional group vibrations to confirm the structure of the compound.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow.

Solubility of 3-Isopropylbenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-isopropylbenzenesulfonyl chloride, a key reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines the expected solubility based on structurally analogous compounds and furnishes a detailed experimental protocol for its precise determination.

Introduction

This compound (C₉H₁₁ClO₂S) is an organosulfur compound utilized in the synthesis of sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for reaction design, purification, and formulation development.

Predicted Solubility Profile

Based on the known solubility of structurally similar aryl sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, this compound is anticipated to exhibit the following solubility characteristics:

-

High Solubility: Expected in a range of common organic solvents including ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and polar aprotic solvents (e.g., acetone, ethyl acetate).[1][2][3] The presence of the nonpolar isopropyl group and the benzene ring contributes to favorable interactions with these solvents.

-

Moderate to High Solubility: Expected in alcohols (e.g., methanol, ethanol).[4] While the sulfonyl chloride group is polar, the overall molecule has significant nonpolar character.

-

Insolubility/Low Solubility: Expected to be insoluble or have very low solubility in water.[1][2][3][4] Like other sulfonyl chlorides, it is prone to hydrolysis in aqueous environments.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Acetone | 25 | ||

| Ethanol | 25 | ||

| Diethyl Ether | 25 | ||

| Hexane | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, which is considered a "gold standard" for determining thermodynamic solubility.[5]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Pipettes and other standard laboratory glassware

4.2. Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[5] A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute an aliquot of the clear, saturated solution with a known volume of the same solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination

The determination of solubility follows a logical progression from sample preparation to final calculation, as illustrated in the diagram below.

Caption: Logical steps in the experimental determination of solubility.

Conclusion

While specific quantitative data for the solubility of this compound remains to be extensively published, its solubility profile can be reasonably predicted based on analogous compounds. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The provided diagrams illustrate the key steps and logical flow of this process, serving as a valuable resource for researchers in the field.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

Chemical reactivity of the sulfonyl chloride group

An In-depth Technical Guide to the Chemical Reactivity of the Sulfonyl Chloride Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl chloride functional group, characterized by the formula R-SO₂Cl, is a cornerstone of modern organic and medicinal chemistry. It consists of a tetrahedral sulfur atom double-bonded to two oxygen atoms, and single-bonded to an organic residue (R) and a chlorine atom.[1] Sulfonyl chlorides are highly reactive electrophiles, a property conferred by the potent electron-withdrawing nature of the sulfonyl group, which renders the sulfur atom highly susceptible to nucleophilic attack and makes the chloride ion an excellent leaving group.[2] This inherent reactivity makes them invaluable intermediates for the synthesis of a wide array of sulfur-containing compounds, most notably sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4][5]

Core Reactivity: Nucleophilic Substitution at Sulfur

The principal reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.[2] While extensive studies have been conducted, the mechanism is generally understood to proceed via a stepwise addition-elimination pathway.[6] In this process, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, high-energy trigonal bipyramidal intermediate.[6] This intermediate then collapses, expelling the chloride ion as the leaving group to yield the final substituted product.[6] The stability of the resulting chloride anion makes this final step highly favorable.

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

Key Synthetic Transformations

The electrophilic nature of sulfonyl chlorides allows them to react readily with a wide range of nucleophiles.

Formation of Sulfonamides

The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most important transformations in medicinal chemistry, yielding a sulfonamide.[2][7] This linkage is a bioisostere of the amide bond and is found in a vast number of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.[8][9] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7]

Formation of Sulfonate Esters

Alcohols and phenols react with sulfonyl chlorides to form sulfonate esters.[1][10] Common examples include mesylates (from methanesulfonyl chloride), tosylates (from p-toluenesulfonyl chloride), and triflates (from trifluoromethanesulfonyl chloride). The resulting sulfonate group is an excellent leaving group, often superior to halides. This transformation is a standard method for "activating" an alcohol, converting the poor leaving group (-OH) into a highly effective one (-OSO₂R) for subsequent nucleophilic substitution or elimination reactions.[11]

Hydrolysis

In the presence of water, sulfonyl chlorides are hydrolyzed to the corresponding sulfonic acids.[1] This reaction is generally rapid and highlights the need to perform reactions with sulfonyl chlorides under anhydrous conditions to avoid this competing pathway.

Friedel-Crafts Sulfonylation

Arenes react with sulfonyl chlorides in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form diaryl sulfones.[1][5][12] This reaction, a variation of the classic Friedel-Crafts acylation, is a direct method for forming a carbon-sulfur bond with an aromatic ring.[5] Solid acid catalysts are also being explored as more environmentally friendly alternatives.[5][12]

Reduction to Thiols

Sulfonyl chlorides can be reduced to the corresponding thiols (mercaptans).[13] This transformation requires strong reducing agents. Common methods include the use of zinc dust with an acid, lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation over a palladium catalyst.[13][14]

Quantitative Data Summary

Table 1: Characteristic Spectroscopic Data for Sulfonyl Chlorides

| Spectroscopic Technique | Functional Group | Characteristic Signal / Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| Infrared (IR) Spectroscopy | S=O stretch (asymmetric) | 1370 - 1410 cm⁻¹ (strong)[15] |

| Infrared (IR) Spectroscopy | S=O stretch (symmetric) | 1166 - 1204 cm⁻¹ (strong)[15] |

| Infrared (IR) Spectroscopy | S-Cl stretch | ~375 cm⁻¹[16] |

| ¹H NMR Spectroscopy | α-protons (-CH-SO₂Cl) | 3.6 - 3.7 ppm (deshielded due to electron-withdrawing group)[15] |

Table 2: Representative Reaction Conditions and Yields

| Reaction | Nucleophile | Sulfonyl Chloride | Typical Conditions | Product | Yield Range (%) |

| Sulfonamide Formation | Primary/Secondary Amine | Aryl or Alkyl SO₂Cl | Base (Pyridine, Et₃N), CH₂Cl₂ or CH₃CN, 0°C to reflux[7][17] | Sulfonamide | 65 - 95+ |

| Sulfonate Ester Formation | Alcohol | TsCl, MsCl | Pyridine (solvent and base), 0°C to RT[10][11] | Sulfonate Ester | 70 - 90+ |

| Friedel-Crafts Sulfonylation | Benzene, Toluene | TsCl, BsCl | Lewis Acid (AlCl₃, FeCl₃) or Solid Acid, 30-80°C[5][18] | Diaryl Sulfone | 71 - 95 |

| Reduction to Thiol | - | Aryl SO₂Cl | Zn/H₂SO₄ in H₂O[19] | Thiol | 73 - 92[14] |

| Reduction to Thiol | - | Aryl SO₂Cl | PPh₃, Toluene, reflux[20][21] | Thiol | 85 - 95 |

Experimental Protocols

The following sections provide generalized, detailed methodologies for common transformations of sulfonyl chlorides.

Protocol 1: General Procedure for the Synthesis of Sulfonamides

This protocol is adapted from procedures for reacting sulfonyl chlorides with amines in the presence of a base.[7][17]

Workflow Diagram

Caption: A typical experimental workflow for the synthesis of a sulfonamide.

Methodology:

-

Reaction Setup: To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 - 2.0 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (10 mL) at 0 °C under an inert atmosphere (N₂), add the sulfonyl chloride (1.0 mmol).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from 1 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).

-

Purification: The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[22]

Protocol 2: General Procedure for the Synthesis of Sulfonate Esters (Tosylation)

This protocol is a standard method for the activation of alcohols.[10][11]

Methodology:

-

Reaction Setup: The alcohol (1.0 mmol) is dissolved in anhydrous pyridine (5-10 mL) at 0 °C under an inert atmosphere (N₂). Pyridine serves as both the solvent and the base.

-

Reagent Addition: p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 mmol) is added portion-wise to the stirred solution, ensuring the temperature remains low.

-

Reaction: The reaction mixture is stirred at 0 °C for several hours or may be stored at low temperature (e.g., 4 °C) overnight. Progress is monitored by TLC.

-

Work-up: The reaction is quenched by slowly adding cold water or ice. The mixture is then extracted with a solvent like diethyl ether or ethyl acetate.

-

Washing: The combined organic extracts are washed extensively with cold, dilute copper(II) sulfate solution (to remove pyridine), followed by saturated sodium bicarbonate and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude sulfonate ester is typically purified by recrystallization or chromatography.

Conclusion

The sulfonyl chloride group is a powerful and versatile electrophilic functional group. Its predictable and efficient reactivity with a wide range of nucleophiles has made it an indispensable tool in organic synthesis. For professionals in drug development, a thorough understanding of sulfonyl chloride chemistry is crucial for the design and synthesis of novel therapeutic agents, enabling the construction of complex sulfonamides, the activation of alcohols for further functionalization, and the creation of sulfone-containing scaffolds. The continued development of new methods involving sulfonyl chlorides promises to further expand the synthetic chemist's toolkit.[23][24]

References

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 4. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 5. scispace.com [scispace.com]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. eurjchem.com [eurjchem.com]

- 11. youtube.com [youtube.com]

- 12. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 15. acdlabs.com [acdlabs.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Reactions of 3-Isopropylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzenesulfonyl chloride is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity is primarily dictated by the electrophilic nature of the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution with a variety of compounds. This technical guide provides a comprehensive overview of the key reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual aids to facilitate a deeper understanding of its chemical behavior.

Core Reactions and Methodologies

The principal reactions of this compound involve the nucleophilic attack on the sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion. The most common and synthetically useful transformations include reactions with amines to form sulfonamides and with alcohols or phenols to yield sulfonate esters.

Sulfonamide Formation (Sulfonylation of Amines)

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. These compounds are of particular importance in drug discovery due to their diverse biological activities. The general reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride.

General Reaction Scheme:

Reaction of this compound with an amine.

Quantitative Data for Sulfonamide Formation:

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylamine | N-Ethyl-isopropylbenzene sulfonamide | Reaction with crude product from chlorosulfonation of cumene, pH > 10 | 74.5 | [1] |

Experimental Protocol: Synthesis of N-Ethyl Isopropylbenzene Sulfonamide [1]

-

Chlorosulfonation of Cumene: In a 1-liter flask equipped with a stirrer, thermometer, and nitrogen inlet, 3.5 moles (407.8 g) of chlorosulfonic acid are charged. Over a period of 1.5 hours, 1.0 mole (120.2 g) of cumene (isopropylbenzene) is added while maintaining the temperature between 25°C and 30°C with external cooling. The mixture is stirred for an additional 2 hours at the same temperature.

-

Sulfonamide Formation: The crude reaction mixture from the previous step is slowly added to a vigorously stirred solution of 2.0 moles (90.2 g) of ethylamine in 1 liter of water, while maintaining the pH above 10 by the addition of 50% aqueous sodium hydroxide. The temperature is kept below 35°C during the addition.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for 30 minutes at a pH of 8. The mixture is then decolorized by treatment with potassium permanganate and sodium metabisulfite. The product is subjected to acid and base washes and then dehydrated by stirring and warming under vacuum to a final pot temperature of 120°C at 0.5 mm of mercury. The resulting product is a light yellow solid.

Note: The product obtained is a mixture of isomers, with the para isomer being the major component (77.3%), followed by the ortho (16.4%) and meta (6.3%) isomers.[1]

Sulfonate Ester Formation

This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. These esters are useful as intermediates in organic synthesis, often serving as leaving groups in nucleophilic substitution reactions.

General Reaction Scheme:

Esterification of an alcohol/phenol with this compound.

General Experimental Protocol: Synthesis of Sulfonate Esters

-

Reaction Setup: To a solution of the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0°C, is added a base (1.1-1.5 equivalents), such as triethylamine or pyridine.

-

Addition of Sulfonyl Chloride: this compound (1.0-1.2 equivalents) is then added portion-wise or as a solution in the same solvent, while maintaining the temperature at 0°C.

-

Reaction Progression: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Friedel-Crafts Reactions

Although less common for sulfonyl chlorides compared to acyl or alkyl chlorides, Friedel-Crafts type reactions can be employed to introduce the 3-isopropylbenzenesulfonyl group onto an aromatic ring, forming a diaryl sulfone. These reactions are typically catalyzed by strong Lewis acids.

General Reaction Scheme:

Friedel-Crafts sulfonylation of an arene.

Detailed experimental protocols and yields for the Friedel-Crafts reaction specifically with this compound are not well-documented in the readily available literature. However, the general principles of Friedel-Crafts acylation can be adapted for this transformation.[2][3]

General Considerations for Friedel-Crafts Sulfonylation:

-

Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically required in stoichiometric amounts as it complexes with the product sulfone.

-

Substrate: The aromatic substrate must be activated or at least not strongly deactivated towards electrophilic substitution.

-

Solvent: An inert solvent, such as dichloromethane or carbon disulfide, is commonly used.

Reduction to Thiol

This compound can be reduced to the corresponding thiol, 3-isopropylthiophenol. This transformation is valuable for introducing a thiol functionality into a molecule.

General Reaction Scheme:

Reduction of this compound to the corresponding thiol.

While a specific protocol for the 3-isopropyl derivative was not found, a general method for the reduction of arylsulfonyl chlorides is provided below.

General Experimental Protocol: Reduction of Arylsulfonyl Chlorides to Thiols

A common method for this reduction involves the use of a reducing agent like zinc dust in an acidic medium.

-

Reaction Setup: The sulfonyl chloride is suspended in a suitable solvent system, often a mixture of an organic solvent and aqueous acid (e.g., sulfuric acid or hydrochloric acid).

-

Addition of Reducing Agent: Zinc dust is added portion-wise to the stirred suspension. The reaction is often exothermic and may require cooling to control the temperature.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The excess zinc is then filtered off, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude thiol can be purified by distillation or chromatography.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its primary reactions, centered around nucleophilic substitution at the sulfonyl chloride group, provide efficient routes to a wide range of sulfonamides and sulfonate esters, many of which have applications in medicinal chemistry and materials science. While detailed quantitative data and specific protocols for all reactions of this particular substituted sulfonyl chloride are not extensively documented in publicly accessible literature, the general methodologies presented in this guide provide a solid foundation for its synthetic applications. Further exploration and optimization of reaction conditions for specific substrates are encouraged for novel research and development endeavors.

References

Commercial Availability and Technical Guide: 3-Isopropylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isopropylbenzenesulfonyl Chloride, a key reagent in organic synthesis, particularly relevant in the development of novel pharmaceutical compounds. This document details its commercial availability, physicochemical properties, synthesis, and safety and handling protocols.

Commercial Availability and Suppliers

This compound (CAS No. 71530-58-0) is readily available from a variety of chemical suppliers. It is typically offered in purities ranging from 95% to over 99%.[1] Pricing and packaging vary by supplier. For research and development purposes, it is commonly available in quantities ranging from grams to kilograms.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Bide Pharmatech Ltd. | --- | Bulk and research quantities |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | --- | Bulk and research quantities |

| Changzhou Hopschain Chemical Co.,Ltd. | --- | Bulk and research quantities |

| Capot Chemical Co.,Ltd. | --- | Bulk and research quantities |

| Hefei TNJ Chemical Industry Co.,Ltd. | --- | Bulk and research quantities |

| Dayang Chem (Hangzhou) Co., Ltd. | 95%, 99% | Kilogram quantities |

| Hubei Jiutian Bio-medical Technology Co., Ltd | 99% | Not specified |

| Finetech Industry limited | --- | Contact for details |

| Atomax Chemicals Co.,Ltd | 95+% | Contact for details |

| Changzhou Ansciep Chemical Co.,Ltd. | 98% | Contact for details |

| Biosynth | --- | Research quantities |

| CymitQuimica | 95% | Research quantities |

This list is not exhaustive and represents a sample of known suppliers. Purity and available quantities are subject to change and should be confirmed with the respective supplier.

Physicochemical Properties

This compound is a colorless to off-white or slight yellow liquid or solid.[1] It is widely utilized in organic synthesis due to its strong acylating properties, playing a crucial role in the pharmaceutical and agrochemical industries.[1]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 71530-58-0 | [1][2] |

| Molecular Formula | C₉H₁₁ClO₂S | [1][2] |

| Molecular Weight | 218.7 g/mol | [1][2] |

| Appearance | Colorless to off-white/slight yellow liquid or solid | [1] |

| Boiling Point | 290 °C at 760 mmHg | [1] |

| Flash Point | 129.2 °C | [1] |

| Density | 1.241 g/cm³ | [1] |

| Refractive Index | 1.528 | [1] |

| InChI Key | ZFVRVVPYKFLHAE-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)C1=CC(=CC=C1)S(=O)(=O)Cl |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the chlorosulfonation of cumene (isopropylbenzene). This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid. While the primary product of cumene chlorosulfonation is often the 4-isomer, reaction conditions can be controlled to favor the formation of the 3-isomer.

Representative Synthesis Protocol (Adapted from related procedures)

This protocol is a representative example based on the synthesis of the analogous 4-isopropylbenzenesulfonyl chloride and general sulfonyl chloride synthesis procedures.[4][5] Researchers should optimize conditions for their specific needs.

Objective: To synthesize this compound from cumene.

Materials:

-

Cumene (Isopropylbenzene)

-

Chlorosulfonic acid

-

Inorganic salt catalyst (e.g., sodium sulfate) (optional)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and drying

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place cumene. If using a catalyst, add the inorganic salt. Cool the flask in an ice bath to 0-5 °C with stirring.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the cooled cumene. Maintain the reaction temperature below 10-15 °C to control the reaction rate and minimize side product formation. Hydrogen chloride gas will be evolved and should be neutralized in a suitable trap.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 15-20 °C) for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.[4][5]

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

-

Washing: Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Access to spectroscopic data is crucial for the characterization of synthesized or purchased this compound. Several chemical data providers offer predicted or experimental spectra.

-

¹H NMR and ¹³C NMR: Predicted NMR spectra are available on platforms like Guidechem.[1][2]

-

Experimental Spectra: ChemicalBook provides access to experimental spectra, including ¹H NMR, IR, and MS data.[6]

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle away from moisture, as sulfonyl chlorides can react with water to produce corrosive acids.

First Aid Measures (General guidance for sulfonyl chlorides):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal:

-

In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.

-

Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key safety precautions for handling sulfonyl chlorides.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its primary application lies in the introduction of the 3-isopropylbenzenesulfonyl moiety into molecules. This is typically achieved through reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in many biologically active compounds and can influence properties such as solubility, metabolic stability, and target binding affinity.

Caption: Applications of this compound in synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. 3-ISOPROPYL BENZENE SULFONYL CHLORIDE(71530-58-0) 1H NMR [m.chemicalbook.com]

Safety and Handling of 3-Isopropylbenzenesulfonyl Chloride: An In-depth Technical Guide

This technical guide provides an in-depth overview of the probable safety precautions, handling procedures, and emergency responses for 3-Isopropylbenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

While specific GHS classification for this compound is not available, based on analogous compounds, it is likely to be classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2][4]

-

May be corrosive to metals. [2]

-

Lachrymator: Vapors can irritate the eyes, causing tearing.

Probable GHS Pictograms:

corrosive health hazard

Probable Signal Word: Danger[2]

Probable Hazard Statements:

-

H290: May be corrosive to metals.[2]

Probable Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited data is available for this compound. The properties of the closely related 4-isopropylbenzenesulfonyl chloride and the parent compound are provided for reference.

| Property | This compound | 4-Isopropylbenzenesulfonyl chloride | Benzenesulfonyl chloride |

| CAS Number | 71530-58-0 | 54997-90-9 | 98-09-9 |

| Molecular Formula | C₉H₁₁ClO₂S | C₉H₁₁ClO₂S | C₆H₅ClO₂S |

| Molecular Weight | 218.70 g/mol | 218.70 g/mol | 176.62 g/mol [1] |

| Appearance | Data not available | Solid | Colorless liquid |

| Density | Data not available | 1.220 g/mL at 25 °C[8] | 1.384 g/cm³ |

| Refractive Index | Data not available | n20/D 1.5410[8] | Data not available |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat.[1][6]

-

Use only spark-proof tools and explosion-proof equipment.

-

Keep away from heat, sparks, and open flames.[9]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as the compound is likely moisture-sensitive.[2]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water/moisture.[9]

-

Store in a corrosive-resistant container.[5]

Emergency Procedures

First-Aid Measures:

-

General Advice: Immediately seek medical attention. Show the safety data sheet to the doctor in attendance.[10]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][10]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including sulfur oxides and hydrogen chloride gas.[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be treated as hazardous waste. Do not dispose of it with household waste or allow it to reach the sewage system.

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the intended research application. As a sulfonyl chloride, it is primarily used as a reagent in organic synthesis, for example, in the formation of sulfonamides and sulfonates.

General Protocol for Sulfonamide Formation (Illustrative Example):

-

Reaction Setup: In a fume hood, dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

-

Addition of Base: Add a suitable base (e.g., triethylamine, pyridine) to the amine solution to act as a scavenger for the HCl byproduct.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous acid solution. Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.

Note: This is a generalized protocol. The specific solvent, base, temperature, and reaction time will depend on the specific substrates being used. Always consult the relevant scientific literature for detailed procedures.

Visualizations

References

- 1. lobachemie.com [lobachemie.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sdfine.com [sdfine.com]

- 8. 4-Isopropylbenzenesulfonyl chloride technical grade 54997-90-9 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

The Role of 3-Isopropylbenzenesulfonyl Chloride as a Versatile Acylating Agent in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylbenzenesulfonyl chloride is a key aromatic sulfonyl chloride that serves as a pivotal building block in synthetic organic chemistry. While technically a sulfonylating agent, its reactivity profile allows for the introduction of the 3-isopropylbenzenesulfonyl group, a process analogous to acylation, yielding sulfonamides and sulfonate esters. These derivatives are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its application as a versatile agent for the synthesis of complex molecules, complete with experimental protocols and a summary of its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a colorless liquid or solid with the chemical formula C₉H₁₁ClO₂S and a molecular weight of 218.7 g/mol .[1][2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71530-58-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₂S | [1][2][3] |

| Molecular Weight | 218.7 g/mol | [1][2][3] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 290 °C at 760 mmHg | [1] |

| Density | 1.241 g/cm³ | [1] |

| Flash Point | 129.2 °C | [1] |

| Refractive Index | 1.528 | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorosulfonation of cumene (isopropylbenzene).[3] This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid.

Diagram: Synthesis of this compound

Caption: General synthesis pathway for this compound.

Application as a Sulfonylating (Acylating) Agent

This compound is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfonyl group. This reactivity is harnessed to form stable sulfonamide and sulfonate ester linkages, which are prevalent in a wide array of biologically active molecules.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with antibacterial, anticancer, and anti-inflammatory properties.

General Reaction Scheme:

-

R-NH₂ + (CH₃)₂CHC₆H₄SO₂Cl → R-NH-SO₂C₆H₄CH(CH₃)₂ + HCl

-

R₂NH + (CH₃)₂CHC₆H₄SO₂Cl → R₂N-SO₂C₆H₄CH(CH₃)₂ + HCl

Diagram: Sulfonamide Synthesis Workflow

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Synthesis of Sulfonate Esters

Similarly, this compound reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. These esters are not only found in some active pharmaceutical ingredients but also serve as excellent leaving groups in nucleophilic substitution reactions, further highlighting the versatility of the parent sulfonyl chloride.

General Reaction Scheme:

-

R-OH + (CH₃)₂CHC₆H₄SO₂Cl → R-O-SO₂C₆H₄CH(CH₃)₂ + HCl

Role in Drug Development and Medicinal Chemistry

The 3-isopropylbenzenesulfonyl moiety is a valuable pharmacophore in drug design. Its incorporation into a molecule can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Derivatives of benzenesulfonyl chloride are integral to the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors, which are crucial in oncology, feature a sulfonamide linkage. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong binding to the kinase active site. While specific examples for the 3-isopropyl derivative are not prevalent in publicly accessible literature, the general principle of using substituted benzenesulfonyl chlorides in their synthesis is well-established.

Protease Inhibitors

Sulfonamide-based compounds have been developed as potent inhibitors of various proteases, including those crucial for viral replication (e.g., HIV protease). The sulfonyl group can mimic the tetrahedral transition state of peptide hydrolysis, leading to effective inhibition.

Receptor Antagonists

The sulfonamide functional group is also present in numerous receptor antagonists. For instance, biphenylsulfonamide derivatives have been synthesized as potent and selective endothelin receptor antagonists.[4]

Diagram: Role in Modulating Signaling Pathways

Caption: The synthetic utility of this compound in creating molecules that modulate biological pathways.

Experimental Protocols

Due to a lack of publicly available, detailed protocols specifically for this compound, the following are representative procedures based on the well-documented reactions of closely related benzenesulfonyl chlorides. Researchers should optimize these conditions for their specific substrates.

General Procedure for the Synthesis of N-Aryl-benzenesulfonamides

-

To a stirred solution of the appropriate aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add a solution of benzenesulfonyl chloride (1.1 eq) in DCM (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-benzenesulfonamide.

General Procedure for the Synthesis of Aryl Benzenesulfonates

-

To a solution of the phenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL) cooled to 0 °C, add benzenesulfonyl chloride (1.2 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and extract with DCM (3 x 25 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the pure aryl benzenesulfonate.

Quantitative Data

The following table presents representative yields for sulfonylation reactions using various benzenesulfonyl chlorides, which can serve as an estimate for reactions with this compound. Actual yields will be substrate-dependent.

| Sulfonyl Chloride | Nucleophile | Product Type | Yield (%) | Reference |

| Benzenesulfonyl chloride | Dibutylamine | Sulfonamide | 94 | [5] |

| Benzenesulfonyl chloride | 1-Octylamine | Sulfonamide | 98 | [5] |

| Benzenesulfonyl chloride | Hexamethylenimine | Sulfonamide | 97 | [5] |

| Methanesulfonyl chloride | Phenol | Sulfonate Ester | 97 | [6] |

| p-Toluenesulfonyl chloride | Aniline | Sulfonamide | >95 (general) | - |

| 4-Nitrobenzenesulfonyl chloride | 3,5-Dimethylphenol | Sulfonate Ester | Fairly good | [7] |

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. Its application extends significantly into the realm of drug discovery and development, where the resulting sulfonamide and sulfonate ester moieties are key components of numerous biologically active compounds, including kinase inhibitors, protease inhibitors, and receptor antagonists. While specific, detailed protocols and quantitative data for this particular reagent are not as widespread in the literature as for other sulfonyl chlorides, the general methodologies are well-established and can be readily adapted. The continued exploration of derivatives of this compound is likely to yield novel therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-ISOPROPYL BENZENE SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Biphenylsulfonamide endothelin receptor antagonists. Part 3: structure-activity relationship of 4'-heterocyclic biphenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. actachemscand.org [actachemscand.org]

Stability and Storage of 3-Isopropylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Isopropylbenzenesulfonyl chloride. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds where purity and impurity profiles are paramount. This document outlines the primary degradation pathways, provides guidance on appropriate storage, and details experimental protocols for stability assessment.

Core Concepts: Chemical Stability

This compound is a reactive compound, primarily susceptible to hydrolysis. Its stability is influenced by environmental factors such as moisture, temperature, and pH. Under anhydrous conditions and protected from light and heat, the compound is relatively stable. However, in the presence of water, it readily hydrolyzes to form 3-isopropylbenzenesulfonic acid and hydrochloric acid. This hydrolytic instability is the most significant factor to consider during its handling and storage.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable to minimize any potential thermal degradation.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.

-

Containers: Use tightly sealed containers made of non-reactive materials, such as glass or a suitable plastic (e.g., Teflon-lined).

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its corrosive nature, care should be taken to prevent inhalation of any vapors.

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.

Table 1: Primary Degradation Reaction

| Reactant | Degradation Product 1 | Degradation Product 2 |

| This compound | 3-Isopropylbenzenesulfonic acid | Hydrochloric acid |

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to understand the stability profile of this compound and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl to the sample solution and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 N NaOH to the sample solution and incubate at room temperature for 1 hour.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and incubate at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution in acetonitrile to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be maintained for comparison.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., 220 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is pure in the presence of degradation products using a photodiode array (PDA) detector.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 hours |

| Basic Hydrolysis | 0.1 N NaOH, Room Temperature | 1 hour |

| Oxidation | 3% H₂O₂, Room Temperature | 24 hours |

| Thermal | 80°C (solid state) | 48 hours |

| Photolytic | 1.2 million lux hours & 200 W·h/m² UV | As required |

Visualizations

Caption: Workflow for storage and stability assessment of this compound.

Caption: The primary hydrolytic degradation pathway of this compound.

References

An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups

For Researchers, Scientists, and Drug Development Professionals